molecular formula C28H31NO10 B1199526 3'-C-Methyldaunorubicin CAS No. 95087-05-1

3'-C-Methyldaunorubicin

Cat. No.: B1199526
CAS No.: 95087-05-1
M. Wt: 541.5 g/mol
InChI Key: FSIMYNFYCYZUON-UHFFFAOYSA-N
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Description

3'-C-Methyldaunorubicin is a semi-synthetic anthracycline antibiotic derived from daunorubicin, a well-established chemotherapeutic agent. Its structural modification involves the introduction of a methyl group at the 3'-position of the amino sugar moiety (daunosamine). While its exact clinical profile remains under investigation, preclinical studies suggest that the 3'-methyl group may influence DNA intercalation efficiency and topoisomerase II inhibition, critical mechanisms for its antineoplastic activity.

Properties

CAS No.

95087-05-1

Molecular Formula

C28H31NO10

Molecular Weight

541.5 g/mol

IUPAC Name

9-acetyl-7-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H31NO10/c1-11-26(35)27(3,29)10-17(38-11)39-16-9-28(36,12(2)30)8-14-19(16)25(34)21-20(23(14)32)22(31)13-6-5-7-15(37-4)18(13)24(21)33/h5-7,11,16-17,26,32,34-36H,8-10,29H2,1-4H3

InChI Key

FSIMYNFYCYZUON-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)(C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)(C)N)O

Synonyms

3'-C-methyldaunorubicin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Anthracyclines share a core tetracyclic aglycone structure linked to a sugar moiety, but subtle structural variations significantly alter their pharmacological properties. Below is a comparative analysis of 3'-C-Methyldaunorubicin with key analogs:

Structural and Reactivity Differences

Compound Structural Modification Key Reactivity Insights (from Synthesis Studies)
Daunorubicin 4-OCH₃ on aglycone Susceptible to demethylation under Lewis acids (e.g., MgCl₂ → 4-OH product) .
Doxorubicin 4-OH on aglycone Enhanced redox activity, contributing to both efficacy and cardiotoxicity.
Idarubicin 4-demethoxy (lacks 4-OCH₃) Increased lipophilicity improves cellular uptake and potency.
This compound 3'-CH₃ on daunosamine Resists C7 bond cleavage under BF₃ or AlCl₃, unlike unprotected analogs .
  • Key Insight: The 3'-methyl group in this compound stabilizes the glycosidic bond during synthesis. For example, Lewis acids like AlCl₃ or BF₃ typically cleave the C7 bond in unprotected derivatives (e.g., 3′-Prot-daunorubicin), yielding aglycon byproducts. However, the methyl group may sterically hinder such reactions, enhancing synthetic yield and stability .

Pharmacokinetic and Mechanistic Comparisons

Property Daunorubicin This compound Idarubicin
Lipophilicity Moderate Higher (due to 3'-CH₃) High (4-demethoxy)
Metabolic Stability Low (rapid conversion to daunorubicinol) Moderate (resistance to glycosidase cleavage) High
Cardiotoxicity Risk High Potential reduction (preclinical) Lower than daunorubicin
  • Mechanistic Note: The 3'-methyl group may reduce interaction with alcohol dehydrogenase, which converts daunorubicin to its less active metabolite, daunorubicinol. This could prolong the drug’s intracellular half-life .

Clinical Implications

  • Efficacy: Preclinical data suggest that this compound retains potent topoisomerase II inhibition, comparable to idarubicin but with a distinct resistance profile in multidrug-resistant cell lines.
  • Toxicity : Structural analogs like idarubicin demonstrate reduced cardiotoxicity due to lower iron-mediated free radical generation. The 3'-methyl group may similarly attenuate oxidative stress, though this requires validation in clinical trials.

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